2-Acetamido-5-bromo-3-ethoxybenzoic acid
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Overview
Description
2-Acetamido-5-bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-ethoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group to form the acetamido group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-bromo-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 2-Acetamido-5-bromo-3-carboxybenzoic acid.
Reduction: 2-Acetamido-3-ethoxybenzoic acid.
Substitution: 2-Acetamido-5-azido-3-ethoxybenzoic acid or 2-Acetamido-5-thio-3-ethoxybenzoic acid.
Scientific Research Applications
2-Acetamido-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-bromo-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and acetamido group can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Acetamido-3-ethoxybenzoic acid: Lacks the bromine atom, which may influence its biological activity.
2-Acetamido-5-bromoisonicotinic acid: Contains a pyridine ring instead of a benzene ring, which can alter its chemical properties.
Uniqueness
The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C11H12BrNO4 |
---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-acetamido-5-bromo-3-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-9-5-7(12)4-8(11(15)16)10(9)13-6(2)14/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
TWTQLORJWPKZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1NC(=O)C)C(=O)O)Br |
Origin of Product |
United States |
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